molecular formula C20H23N3O3 B12487931 2-(cyclohexylamino)-N-(4-methylphenyl)-5-nitrobenzamide

2-(cyclohexylamino)-N-(4-methylphenyl)-5-nitrobenzamide

Cat. No.: B12487931
M. Wt: 353.4 g/mol
InChI Key: NSFSZQPLHJBWFN-UHFFFAOYSA-N
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Description

2-(cyclohexylamino)-N-(4-methylphenyl)-5-nitrobenzamide is an organic compound with a complex structure, featuring a cyclohexylamino group, a 4-methylphenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylamino)-N-(4-methylphenyl)-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Amidation: Formation of the amide bond by reacting the nitrobenzene derivative with an amine.

    Cyclohexylation: Introduction of the cyclohexylamino group through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylamino)-N-(4-methylphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2, OH) under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

2-(cyclohexylamino)-N-(4-methylphenyl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(cyclohexylamino)-N-(4-methylphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)-1-(4-methylphenyl)-1-propanone: Shares structural similarities but differs in functional groups.

    4-Methylmethcathinone (Mephedrone): Another compound with a similar aromatic structure but different substituents.

Uniqueness

2-(cyclohexylamino)-N-(4-methylphenyl)-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

2-(cyclohexylamino)-N-(4-methylphenyl)-5-nitrobenzamide

InChI

InChI=1S/C20H23N3O3/c1-14-7-9-16(10-8-14)22-20(24)18-13-17(23(25)26)11-12-19(18)21-15-5-3-2-4-6-15/h7-13,15,21H,2-6H2,1H3,(H,22,24)

InChI Key

NSFSZQPLHJBWFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC3CCCCC3

Origin of Product

United States

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